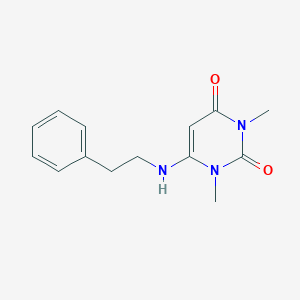

1,3-Dimethyl-6-(phenethylamino)uracil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Dimethyl-6-(phenethylamino)uracil is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.3g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of 1,3-Dimethyl-6-(phenethylamino)uracil

The synthesis of this compound typically involves multi-step organic reactions that utilize starting materials such as uracil derivatives and phenethylamine. Recent advancements in synthetic methodologies have improved yields and purity, enhancing its availability for research purposes.

Key Synthetic Routes:

- Condensation Reactions: Utilizing dimethyl urea and phenethylamine under controlled conditions to yield the target compound.

- Cyclization Techniques: Employing cyclization reactions to form the uracil ring structure effectively.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

Anticancer Activity

Research has indicated that derivatives of this compound may act as potent anticancer agents. Studies have evaluated its efficacy against various cancer cell lines, demonstrating significant antiproliferative effects.

Antagonistic Properties

The compound has been shown to function as an antagonist for certain receptors, including P2Y receptors, which are involved in various physiological processes such as inflammation and cancer progression. Its ability to selectively inhibit these receptors provides a pathway for further therapeutic exploration .

Therapeutic Applications

This compound is being investigated for several potential therapeutic applications:

Cardiovascular Diseases

Due to its structural similarity to other pyrimidine derivatives known for their cardiovascular effects, this compound may be explored as a treatment option for hypertension and arrhythmias.

Neurological Disorders

Preliminary studies suggest that the compound could have neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

Study on Anticancer Properties

A study conducted on A549 lung cancer cells demonstrated that treatment with this compound significantly reduced cell viability compared to untreated controls. The mechanism was attributed to the induction of apoptosis pathways .

Investigation of Receptor Antagonism

Another study focused on the antagonistic effects of the compound on P2Y receptors in human bronchial epithelial cells, revealing that it effectively inhibited ATPγS-induced mucin secretion, which is crucial in inflammatory responses .

Propriétés

Numéro CAS |

5759-78-4 |

|---|---|

Formule moléculaire |

C14H17N3O2 |

Poids moléculaire |

259.3g/mol |

Nom IUPAC |

1,3-dimethyl-6-(2-phenylethylamino)pyrimidine-2,4-dione |

InChI |

InChI=1S/C14H17N3O2/c1-16-12(10-13(18)17(2)14(16)19)15-9-8-11-6-4-3-5-7-11/h3-7,10,15H,8-9H2,1-2H3 |

Clé InChI |

XUGVMBMQHABPQC-UHFFFAOYSA-N |

SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCC2=CC=CC=C2 |

SMILES canonique |

CN1C(=CC(=O)N(C1=O)C)NCCC2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.